Gemfibrozil is a lipid-regulating compound belonging to the fibrate class of drugs. [, ] It is primarily known for its ability to modify plasma lipoprotein levels, particularly increasing high-density lipoprotein (HDL) and decreasing triglycerides. [, , ] Gemfibrozil acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism regulation. [, , , ] While primarily recognized for its clinical use in treating dyslipidemia, gemfibrozil has also demonstrated potential in various other scientific research applications, particularly in the context of cardiovascular and neurodegenerative diseases.
Gemfibrozil exerts its primary lipid-lowering effect by activating PPARα, primarily in the liver. [, , ] This activation leads to:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: